molecular formula C8H11NaO4S B13169863 Sodium 2,5-dimethylbenzenesulfonate Hydrate CAS No. 1049789-08-3

Sodium 2,5-dimethylbenzenesulfonate Hydrate

Cat. No.: B13169863
CAS No.: 1049789-08-3
M. Wt: 226.23 g/mol
InChI Key: CXWDJOMAVKAMER-UHFFFAOYSA-M
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Description

Sodium 2,5-dimethylbenzenesulfonate hydrate is an organic sodium salt characterized by a benzene ring substituted with methyl groups at the 2- and 5-positions and a sulfonate group (-SO₃⁻) at the 1-position, coordinated with water molecules in its hydrated form. Its molecular formula is C₈H₉NaO₃S·nH₂O, where n denotes the variable number of water molecules. This compound is structurally related to other alkyl-substituted benzenesulfonates, such as sodium p-toluenesulfonate (methyl at the 4-position) and sodium 2,4-dimethylbenzenesulfonate (methyl groups at 2- and 4-positions) .

Its primary applications include use as a hydrotrope in industrial processes (e.g., enhanced oil recovery) and as a precursor in coordination chemistry for synthesizing metal-organic frameworks (MOFs) .

Properties

CAS No.

1049789-08-3

Molecular Formula

C8H11NaO4S

Molecular Weight

226.23 g/mol

IUPAC Name

sodium;2,5-dimethylbenzenesulfonate;hydrate

InChI

InChI=1S/C8H10O3S.Na.H2O/c1-6-3-4-7(2)8(5-6)12(9,10)11;;/h3-5H,1-2H3,(H,9,10,11);;1H2/q;+1;/p-1

InChI Key

CXWDJOMAVKAMER-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].O.[Na+]

Origin of Product

United States

Preparation Methods

Step 1: Sulfonation of 2,5-Dimethylbenzene

The initial step involves sulfonating 2,5-dimethylbenzene (1,3-dimethylbenzene) to produce 2,5-dimethylbenzenesulfonic acid. This process typically employs concentrated sulfuric acid or oleum as the sulfonating agent:

C8H10 (2,5-dimethylbenzene) + SO3 (sulfur trioxide) → C8H11O3S (2,5-dimethylbenzenesulfonic acid)

Conditions:

  • Temperature: 100–150°C
  • Reaction time: Several hours
  • Catalyst: None required, but sometimes phosphoric acid is used to control sulfonation position

This process is well-documented in industrial practices and patent literature, emphasizing controlled temperature to favor ortho and para sulfonation, with 2,5-positions being predominant due to methyl directing effects.

Step 2: Purification of 2,5-Dimethylbenzenesulfonic Acid

Post-sulfonation, the mixture is cooled and neutralized with sodium hydroxide to form sodium 2,5-dimethylbenzenesulfonate:

C8H11O3S + NaOH → C8H10NaO3S + H2O

The resulting sodium salt is then purified via recrystallization from water or alcohol to obtain high-purity sodium 2,5-dimethylbenzenesulfonate.

Oxidative Hydrolysis Using Supercritical Water

Step 3: Oxidative Hydrolysis in Supercritical Water

According to recent patents, notably CN108047001B, a novel approach employs supercritical water as a reaction medium for oxidative hydrolysis of sodium 2,5-dimethylbenzenesulfonate to produce Sodium 2,5-dimethylbenzenesulfonate Hydrate :

  • Reaction Medium: Supercritical distilled water (temperature: 360–470°C; pressure: ≥21.5 MPa)
  • Catalyst: Sodium hydroxide (NaOH)
  • Oxidant: Molecular oxygen (O2) at controlled pressures (0.1–1 MPa)
  • Raw Material: Sodium 2,5-dimethylbenzenesulfonate

Reaction Conditions:

  • Temperature: 360–470°C
  • Pressure: ≥21.5 MPa
  • Reaction Time: 5–30 seconds
  • Molar ratios: Sodium 2,5-dimethylbenzenesulfonate to NaOH in the range of 1:0.1–0.4
  • Oxygen pressure: 0.1–1 MPa

Procedure:

  • The sodium salt and NaOH are introduced into a supercritical reaction kettle made of stainless steel (e.g., 1Cr18Ni9Ti).
  • The mixture is heated and pressurized to the specified conditions.
  • Oxygen is introduced to facilitate oxidative hydrolysis, converting the sulfonate into the corresponding phenol derivative.
  • After the reaction duration, the system is depressurized and cooled rapidly.
  • The crude product, primarily 2,5-dimethylphenol, is separated by filtration.

This process is advantageous because it reduces reaction steps, shortens processing time, and minimizes environmental pollution by avoiding waste generation.

Step 4: Purification and Hydration

The crude 2,5-dimethylphenol obtained is purified via recrystallization using ethanol, followed by filtration and vacuum drying at 50°C under 30 kPa to yield This compound with high purity (yield approximately 85-86%).

Notes on Reaction Parameters and Optimization

Parameter Range / Conditions Remarks
Temperature 360–470°C Higher temperatures favor oxidation efficiency
Pressure ≥21.5 MPa Maintains supercritical state of water
Reaction Time 5–30 seconds Short duration minimizes side reactions
Oxygen Pressure 0.1–1 MPa Controlled to optimize oxidation without overoxidation
Molar Ratio (NaOH: sulfonate) 0.1–0.4 Ensures complete hydrolysis

Summary of Research Outcomes

  • The supercritical water method significantly reduces process steps and environmental impact.
  • High conversion rates (~87%) and yields (~85%) are achievable under optimized conditions.
  • The process is scalable and suitable for industrial production, as demonstrated in patent CN108047001B.
  • Purification via recrystallization ensures high purity of the hydrate form.

Additional Considerations

  • The choice of reactor material (e.g., 1Cr18Ni9Ti stainless steel) is critical to withstand high temperature and pressure.
  • Precise control of reaction parameters is essential to maximize yield and purity.
  • Environmental benefits include the absence of waste acids and minimal effluent discharge.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,5-dimethylbenzenesulfonate hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The methyl groups on the benzene ring can undergo oxidation to form carboxylic acids or reduction to form alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens and nucleophiles such as hydroxide ions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.

Major Products:

    Substitution Reactions: Products include various substituted benzenesulfonates.

    Oxidation Reactions: Products include 2,5-dimethylbenzoic acid.

    Reduction Reactions: Products include 2,5-dimethylbenzene.

Scientific Research Applications

While there is no direct data about the applications of "Sodium 2,5-dimethylbenzenesulfonate Hydrate," the search results provide information regarding the applications of "Sodium 2,5-dimethylbenzenesulfonate" and related compounds, which can be used to infer potential applications.

Synthesis of 2,5-dimethylphenol: Sodium hydroxide can act as a catalyst in synthesizing 2,5-dimethylphenol using 2,5-dimethyl benzene sulfonic acid as a raw material and supercritical water as a reaction medium .

Surfactant in Enhanced Oil Recovery: Sodium sulfosuccinate, along with benzenesulfonic acid, has application as a surfactant for enhanced oil recovery (SEOR) . Case studies have shown that using surfactants increases NAPL recovery rates .

Hydrotrope in Solubility Enhancement: Sodium xylenesulfonate, a hydrotrope, can increase the aqueous solubilities of redox-active compounds .

Cleaning Products: Sodium 2,5-dimethylbenzenesulfonate is used as a component in cleaning products .

Case Studies

  • Surfactant Enhanced Oil Recovery: In one case study, the use of surfactants, including benzenesulfonic acid, resulted in the removal of an estimated 57 gallons of LNAPL. Soil and groundwater samples showed reduced levels of TPH and VOCs .
  • Surfactant Flushing of Jet Fuel: A pilot test using sulfosuccinate and benzenesulfonic acid removed an estimated 106 gallons of jet fuel NAPL .
  • Surfactant Flushing at Alameda Naval Air Station: A pilot test for removing TCA and TCE using a surfactant flush recovered 65 gallons of DNAPL from groundwater .

Mechanism of Action

The mechanism of action of sodium 2,5-dimethylbenzenesulfonate hydrate involves its ability to act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. It interacts with molecular targets such as cell membranes and proteins, altering their properties and functions.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Sodium 2,4-Dimethylbenzenesulfonate

Sodium p-Toluenesulfonate (4-methylbenzenesulfonate)

Sodium 2,5-Dimethylbenzenesulfonate (non-hydrated form)

Sodium 2,5-Dihydroxybenzoate Hydrate (a carboxylate derivative) .

Physicochemical Properties

A comparative analysis of solubility, osmotic behavior, and aggregation tendencies is summarized below:

Property Sodium 2,5-Dimethylbenzenesulfonate Hydrate Sodium 2,4-Dimethylbenzenesulfonate Sodium p-Toluenesulfonate
Substituent Positions 2,5-dimethyl 2,4-dimethyl 4-methyl
Osmotic Coefficient Trend Lower with higher alkyl substitution Lowest among compared sulfonates Higher than dimethyl derivatives
Hydrotropic Efficiency Moderate (proto-surfactant class) High (enhanced micelle-like aggregation) Low (limited aggregation)
Hydration Stability High (stable hydrate form) Moderate Variable
Coordination Chemistry Utility Forms bismuth-based polymers Limited data Rarely used
Key Research Findings

Aggregation Behavior: this compound exhibits proto-surfactant properties, bridging simple salts (e.g., NaCl) and full surfactants. Its ability to solubilize hydrocarbons in water increases with alcohol additives (e.g., 1-butanol), a trait shared with sodium 2,4-dimethylbenzenesulfonate .

Positional Isomer Effects :

  • The 2,5-dimethyl isomer shows distinct hydration stability compared to the 2,4-dimethyl analogue due to steric and electronic differences. For example, sodium 2,4-dimethylbenzenesulfonate exhibits lower osmotic coefficients, suggesting stronger interactions with water .
  • In coordination chemistry, the 2,5-dimethyl sulfonate ligand facilitates the synthesis of bismuth coordination polymers, as demonstrated by Sharutin et al. (2014). The methyl groups influence ligand geometry and metal-binding efficiency .

Industrial Applications :

  • Both 2,5- and 2,4-dimethyl derivatives are effective in enhanced oil recovery (EOR) due to their hydrotropic action. However, sodium 2,4-dimethylbenzenesulfonate is more commonly used in commercial formulations .
  • This compound is less prevalent in consumer products but finds niche use in specialized chemical synthesis .

Commercial and Regulatory Considerations
  • Availability : this compound is less commercially prevalent than its 2,4-isomer. Major suppliers like TCI America and Kanto Reagents list the 2,4-isomer as a standard compound .
  • Safety: Limited toxicological data exist for the 2,5-isomer, but analogous sulfonates (e.g., sodium 2,4-dimethylbenzenesulfonate) are classified as low-risk under GHS guidelines .

Biological Activity

Sodium 2,5-dimethylbenzenesulfonate hydrate, a derivative of 2,5-dimethylbenzenesulfonic acid, is an important compound in various industrial applications, particularly as a surfactant. Understanding its biological activity is crucial for evaluating its safety and efficacy in different environments, including pharmaceuticals and environmental remediation.

  • Molecular Formula : C₈H₁₀O₃S·H₂O
  • Molecular Weight : 186.23 g/mol
  • Solubility : Soluble in water
  • Melting Point : 86°C
  • Density : Approximately 1.3286 g/cm³

Biological Activity Overview

This compound exhibits several biological activities that are relevant in both therapeutic and environmental contexts:

  • Surfactant Properties : As a surfactant, it reduces surface tension in aqueous solutions, enhancing the solubility of hydrophobic compounds. This property is particularly useful in enhanced oil recovery processes and in formulations for pharmaceuticals where solubility is critical .
  • Antimicrobial Activity : Studies have indicated that sulfonates can exhibit antimicrobial properties. The structural characteristics of sodium 2,5-dimethylbenzenesulfonate contribute to its ability to disrupt microbial membranes, thereby inhibiting growth .
  • Environmental Remediation : Its application in surfactant-enhanced oil recovery (SEOR) demonstrates its effectiveness in mobilizing non-aqueous phase liquids (NAPL) from contaminated sites. Case studies have shown significant improvements in recovery rates when using sulfonates compared to conventional methods .

Case Study 1: Surfactant Enhanced Oil Recovery

A field study evaluated the effectiveness of sodium 2,5-dimethylbenzenesulfonate in mobilizing LNAPL from a contaminated groundwater site. The results indicated:

  • Injection Volume : Approximately 29,500 gallons of surfactant were injected.
  • Recovery Rate : A recovery rate of 3 to 5 times higher than conventional methods was achieved.
  • Duration : The SEOR system operated continuously for 36 days with successful removal of LNAPL .

Table 1: Comparison of Recovery Methods

MethodInjection Volume (gallons)Recovery Rate (gallons)Duration (days)
Conventional PumpingN/AVariesVaries
SEOR with Surfactants29,500Up to 5736

Antimicrobial Studies

Research has shown that sodium sulfonates can effectively inhibit the growth of various bacterial strains:

  • E. coli Inhibition : Concentrations as low as 0.1% demonstrated significant bactericidal effects.
  • Mechanism : The compound disrupts the bacterial cell membrane integrity due to its amphiphilic nature .

Mechanistic Insights

The biological activity of sodium 2,5-dimethylbenzenesulfonate can be attributed to its molecular structure:

  • The hydrophobic aromatic ring facilitates interaction with lipid membranes.
  • The sulfonate group enhances solubility and interaction with polar environments.

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